molecular formula C7H7NO4S B7777015 2-Sulfamoylbenzoic acid CAS No. 37558-01-3

2-Sulfamoylbenzoic acid

Cat. No.: B7777015
CAS No.: 37558-01-3
M. Wt: 201.20 g/mol
InChI Key: KDNIOKSLVIGAAN-UHFFFAOYSA-N
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Description

Contextualization within Sulfonamide Chemistry and Benzoic Acid Derivatives

2-Sulfamoylbenzoic acid is a prominent member of two important classes of organic compounds: sulfonamides and benzoic acid derivatives. The sulfonamide group is a key pharmacophore in a wide array of drugs, most notably the "sulfa" antibiotics. ontosight.aiontosight.ai This functional group is known to interfere with the folic acid synthesis pathway in bacteria, thereby inhibiting their growth. ontosight.ai The presence of the sulfonamide moiety in this compound has thus spurred investigations into its potential antimicrobial activities. ontosight.aiontosight.ai

Significance in Medicinal Chemistry and Organic Synthesis Research

The dual functionality of this compound has made it a molecule of considerable interest in medicinal chemistry. Researchers have explored its potential as a scaffold for the design and synthesis of new therapeutic agents. For instance, derivatives of this compound have been investigated for their anticonvulsant, diuretic, and even antiviral properties. chemchart.comdergipark.org.trgoogle.com A notable area of research involves the synthesis of sulfamoyl benzoic acid (SBA) analogues as specific agonists for the lysophosphatidic acid (LPA) receptor LPA₂, which plays a role in mediating antiapoptotic and mucosal barrier-protective effects. nih.govacs.org

In the realm of organic synthesis, this compound and its esters serve as important intermediates. nih.govacs.org The reactivity of both the carboxylic acid and sulfonamide groups can be selectively manipulated to achieve desired chemical transformations. For example, the ethyl ester of this compound is utilized in the synthesis of more complex molecules through reactions involving the sulfamoyl group. nih.gov

Overview of Research Trajectories

Current research on this compound and its derivatives is following several key trajectories. One major focus is the continued exploration of its medicinal chemistry applications. This includes the design and synthesis of novel analogues with enhanced biological activity and selectivity for specific molecular targets. nih.govacs.org For example, research has focused on creating derivatives with subnanomolar agonist activity specific to the LPA₂ receptor. nih.govacs.org

Another significant research avenue is the development of new synthetic methodologies that utilize this compound as a starting material or key intermediate. This includes the development of robust and efficient methods for the synthesis of its derivatives. nih.gov Furthermore, the coordination chemistry of this compound with various metal ions is being investigated, with studies exploring the structures and potential applications of the resulting metal complexes. dergipark.org.tr The compound is also studied as a transformation product of certain agrochemicals. nih.gov

Interactive Data Table: Properties of this compound

PropertyValueSource
Chemical Formula C₇H₇NO₄S nih.gov
Molecular Weight 201.20 g/mol nih.gov
Appearance White crystalline solid nih.gov
IUPAC Name This compound nih.gov
Melting Point 285-295 °C sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-sulfamoylbenzoic acid
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InChI

InChI=1S/C7H7NO4S/c8-13(11,12)6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)(H2,8,11,12)
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InChI Key

KDNIOKSLVIGAAN-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)N
Source PubChem
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Molecular Formula

C7H7NO4S
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Related CAS

37558-01-3 (mono-hydrochloride salt), 632-24-6 (Parent)
Record name 2-Sulfamoylbenzoic acid
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Record name Benzoic acid, 2-(aminosulfonyl)-, sodium salt (1:1)
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DSSTOX Substance ID

DTXSID50903017
Record name 2-Sulfamoylbenzoic acid
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Molecular Weight

201.20 g/mol
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CAS No.

632-24-6, 37558-01-3
Record name 2-Sulfamoylbenzoic acid
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Record name Benzoic acid, 2-(aminosulfonyl)-, sodium salt (1:1)
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Record name Benzoic acid, o-sulfamoyl-
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Synthetic Methodologies and Pathways for 2 Sulfamoylbenzoic Acid and Its Analogues

Direct Synthesis Approaches

Direct synthesis methods focus on constructing the 2-sulfamoylbenzoic acid core from readily available starting materials. These pathways typically involve the introduction of the sulfamoyl group onto a benzoic acid scaffold.

A key pathway for synthesizing derivatives of sulfamoylbenzoic acid involves using 2-aminobenzoic acid (anthranilic acid) as a starting material. One documented method begins with the conversion of anthranilic acid to 2-amino-5-chlorosulfonylbenzoic acid. google.com This intermediate is then reacted with an appropriate amine to form the N-substituted sulfamoyl group. google.com

Another strategy involves the diazotization of a 2-amino-5-sulfamoylbenzoic acid derivative. google.com In this process, the amino group is converted into a diazonium salt, which is subsequently treated with a metal chloride, such as cupric chloride, to replace the diazonium group with a chlorine atom, yielding a 2-chloro-5-sulfamoylbenzoic acid. google.com This method is particularly noted for its effectiveness, as the diazotization of 2-aminobenzoic acid itself is often used to generate benzyne. google.com

Table 1: Synthesis via 2-Aminobenzoic Acid Precursors

Starting Material Intermediate/Key Step Product
Anthranilic acid Chlorosulfonation to 2-amino-5-chlorosulfonylbenzoic acid 2-Amino-5-sulfamoylbenzoic acid derivatives

Halosulfonation, particularly chlorosulfonation, is a common and direct method for introducing the sulfonyl chloride group onto a benzoic acid ring, which is a critical precursor to the sulfamoyl group. This reaction typically involves treating an electron-deficient benzoic acid with an excess of chlorosulfonic acid, often at elevated temperatures. nih.gov The resulting sulfonyl chloride is then readily converted to the corresponding sulfonamide (sulfamoyl group) by treatment with an amine. nih.gov

For example, the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid starts with the chlorosulfonation of 2,4-dichlorobenzoic acid to yield 2,4-dichloro-5-carboxybenzenesulfonyl chloride. patsnap.com This intermediate is subsequently subjected to ammoniation with ammonia (B1221849) water to produce the final product. patsnap.com Similarly, various N-substituted derivatives can be prepared by reacting the intermediate sulfonyl chloride with different primary or secondary amines. nih.gov

Table 2: Halosulfonation Reaction Examples

Starting Material Reagent Intermediate Final Product (after amination)
Benzoic acid Chlorosulfonic Acid 2-(Chlorosulfonyl)benzoic acid This compound derivatives nih.gov
2,4-Dichlorobenzoic acid Chlorosulfonic Acid 2,4-Dichloro-5-carboxybenzenesulfonyl chloride 2,4-Dichloro-5-sulfamoylbenzoic acid patsnap.com

Derivatization Strategies and Analogue Synthesis

Once the this compound scaffold is formed, it can be further modified to produce a wide array of analogues. These strategies involve substitutions on the sulfamoyl nitrogen or alterations to the aromatic ring.

The synthesis of N-substituted derivatives is a straightforward and widely used strategy to create analogues. This is typically achieved by reacting a 2-(chlorosulfonyl)benzoic acid intermediate with a diverse range of primary and secondary amines. nih.gov The reaction conditions can be tailored, but often involve the use of a base, such as triethylamine (B128534), in a suitable solvent like tetrahydrofuran (B95107) (THF). nih.gov This method allows for the introduction of various substituents, including cyclopropyl, morpholine (B109124), and substituted anilines, onto the sulfonamide nitrogen. nih.gov

For instance, 2-(chlorosulfonyl)benzoic acid can be treated with amines like cyclopropylamine (B47189) or morpholine to yield the corresponding N-cyclopropyl or N-morpholinyl-2-sulfamoylbenzoic acids. nih.gov More complex N-substituted analogues have also been synthesized by coupling the sulfonyl chloride with various biologically relevant amines. nih.govnih.gov

Table 3: Examples of N-Substituted Derivative Synthesis

Sulfonyl Chloride Precursor Amine Resulting N-Substituted Product
2-(Chlorosulfonyl)benzoic acid Cyclopropylamine 2-(N-Cyclopropylsulfamoyl)benzoic acid nih.gov
2-(Chlorosulfonyl)benzoic acid Morpholine 2-(N-Morpholinylsulfamoyl)benzoic acid nih.gov
2-(Chlorosulfonyl)benzoic acid p-Bromoaniline 2-(N-(4-Bromophenyl)sulfamoyl)benzoic acid nih.gov

The synthesis of halogenated analogues can be achieved either by starting with a pre-halogenated benzoic acid or by introducing halogens at a later stage. A common route is the chlorosulfonation of a dichlorobenzoic acid, such as 2,4-dichlorobenzoic acid. patsnap.com The subsequent ammonification yields the desired 2,4-dichloro-5-sulfamoylbenzoic acid. patsnap.com

An alternative approach involves the diazotization of a 2-amino-5-sulfamoylbenzoic acid, followed by a Sandmeyer-type reaction where the diazonium group is replaced by a halogen. google.com For example, treating the diazonium salt with cupric chloride introduces a chlorine atom at the 2-position of the ring. google.com This method has been used to prepare various 2-chloro-5-sulfamoylbenzoic acids. google.com

Table 4: Pathways to Halogenated Analogues

Method Starting Material Key Reagents/Steps Product
Halosulfonation 2,4-Dichlorobenzoic acid 1. Chlorosulfonic acid 2. Ammonia water 2,4-Dichloro-5-sulfamoylbenzoic acid patsnap.com

The preparation of methoxy-substituted analogues often begins with salicylic (B10762653) acid, which is first methylated to produce 2-methoxybenzoic acid. researchgate.net This intermediate then undergoes chlorosulfonation and amination to yield 2-methoxy-5-sulfamoylbenzoic acid. researchgate.net The final step often involves esterification to produce the methyl ester, an important intermediate for other chemical syntheses. researchgate.netgoogle.com

A different synthetic route starts with 2-methoxy-5-chlorobenzoic acid methyl ester. google.comgoogle.com This compound is reacted with sodium aminosulfinate in the presence of a catalyst, such as cuprous bromide, in a solvent like THF. google.com This process directly forms methyl 2-methoxy-5-sulfamoylbenzoate, offering a more streamlined approach that avoids the use of harsh reagents like chlorosulfonic acid. google.comgoogle.com

Table 5: Synthesis of Methoxy-Substituted Analogues

Starting Material Key Steps/Reagents Product
Salicylic acid 1. Etherification (Methylation) 2. Chlorosulfonation 3. Amination 2-Methoxy-5-sulfamoylbenzoic acid researchgate.net

Esterification of the Carboxylic Acid Moiety

The carboxylic acid group of this compound and its derivatives can be converted to esters through various synthetic methods. Standard esterification procedures, such as the Fischer-Speier esterification, involve reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, like concentrated sulfuric acid. libretexts.orglibretexts.org This reaction is reversible, and to drive the equilibrium towards the product, a large excess of the alcohol is often used. libretexts.orglibretexts.org

A more direct approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. For instance, 2,4-dichloro-5-sulfamoylbenzoic acid can be treated with thionyl chloride (SOCl₂) to form 2,4-dichloro-5-sulfamoylbenzoyl chloride. google.com This acyl chloride is highly reactive and can subsequently react with an alcohol to yield the corresponding ester. This method is particularly useful for synthesizing more complex esters. google.com

A specific application of esterification is the synthesis of oxime ester derivatives. In one study, 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide) was converted into its acyl chloride using thionyl chloride in toluene. unibs.it The crude acyl chloride was then reacted with N-Boc-hydroxylamine in the presence of triethylamine to afford the N-Boc protected oxime ester. unibs.it Subsequent deprotection and reaction with various aldehydes and ketones yielded a library of oxime ester derivatives. unibs.it

The synthesis of alkyl esters of 5-substituted 2-sulfamoylbenzoic acids has also been reported for the evaluation of their anticonvulsant activity. acs.org

Table 1: Examples of Esterification Reactions

Starting Material Reagents Product Type Reference
p-Aminobenzoic Acid Ethanol, Concentrated H₂SO₄ Ethyl Ester libretexts.org
2,4-dichloro-5-sulfamoylbenzoic acid 1. Thionyl chloride; 2. N-Boc-hydroxylamine, Triethylamine N-Boc protected Oxime Ester unibs.it

Synthesis of Sulfamoyl Benzoic Acid (SBA) Analogues through Isosteric Replacement

Isosteric replacement is a key strategy in medicinal chemistry to modify the properties of a lead compound while retaining its biological activity. drughunter.com In the context of this compound (SBA), this approach has been employed to develop specific agonists for the Lysophosphatidic acid (LPA) receptor 2 (LPA₂). nih.govacs.org

Researchers designed and synthesized a series of SBA analogues by the isosteric replacement of a sulfur atom in a parent compound with a sulfamoyl group (-NH-SO₂). acs.org This modification aimed to create non-lipid compounds with improved specificity for the LPA₂ receptor. acs.org

The general synthetic approach involves the reaction of a suitable amine with a benzoic acid derivative containing a sulfonyl chloride or a related reactive group. For example, 2-(bromoalkyl)benzo[de]isoquinoline-1,3-dione can be reacted with this compound ethyl ester in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to yield carbon linker modified SBA analogues. nih.gov

Another pathway involves reacting an amine with a pre-formed sulfamoylbenzoic acid. For instance, the synthesis of various sulfamoyl-benzamide derivatives begins with the chlorosulfonation of benzoic acid, followed by reaction with different amines (like cyclopropylamine or morpholine) to create the sulfamoylbenzoic acid intermediates. nih.gov These intermediates are then coupled with other amines to form the final amide analogues. nih.gov

Table 2: Synthesis of SBA Analogues

Precursor 1 Precursor 2 Reagents/Conditions Product Type Reference
2-(Bromoalkyl)benzo[de]isoquinoline-1,3-dione This compound ethyl ester K₂CO₃, DMF Carbon Linker Modified SBA Analogue nih.gov
Substituted benzo[d]isothiazol-3(2H)-one-1,1-dioxides 2-(4-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)amine K₂CO₃, DMF, reflux Substituted SBA Analogue acs.org

Formation of Salts and Proton Transfer Compounds

This compound and its derivatives, possessing both an acidic carboxylic acid group and a sulfonamide group, can react with various bases to form salts and proton transfer compounds. tandfonline.comresearchgate.net These compounds are formed through the transfer of a proton from the acidic moiety of the sulfamoylbenzoic acid to a basic site on the reacting molecule, typically a nitrogen atom in an amine. tandfonline.comnih.gov

A study detailed the synthesis of two novel proton transfer compounds from 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide). tandfonline.com

Ethane-1,2-diaminium 2,4-dichloro-5-sulphamoylbenzoate: This compound was prepared by reacting lasamide with ethylenediamine. The reaction mixture was left at room temperature for two weeks, yielding colorless needle-like crystals. tandfonline.com

2-Amino-3-methylpyridinium 2,4-dichloro-5-sulphamoylbenzoate: This compound was synthesized by reacting lasamide with 2-amino-3-methylpyridine. Similar to the first compound, single crystals were obtained by the slow evaporation of the aqueous solution. tandfonline.com

The formation of these compounds involves the protonation of the amine nitrogen by the carboxylic acid proton. The resulting crystal structures are stabilized by non-covalent interactions, including ion pairing and hydrogen bonding. tandfonline.com

Table 3: Proton Transfer Compounds of 2,4-dichloro-5-sulfamoylbenzoic acid

Amine Base Resulting Compound Crystal System Space Group Reference
Ethylenediamine Ethane-1,2-diaminium 2,4-dichloro-5-sulphamoylbenzoate Triclinic P-1 tandfonline.com

Synthesis of Metal Coordination Complexes

The presence of multiple potential donor atoms (oxygen atoms of the carboxylate and sulfamoyl groups, and the nitrogen atom of the sulfamoyl group) makes this compound an effective ligand for the formation of metal coordination complexes. researchgate.netnih.gov

Transition metal complexes of o-sulfamoylbenzoic acid have been synthesized from saccharin (B28170). The synthesis first involves the hydrolysis of saccharin using sodium hydroxide, followed by acidification with hydrochloric acid to produce o-sulfamoylbenzoic acid. researchgate.net This ligand is then reacted with various metal salts in the presence of a base like sodium carbonate to yield the corresponding metal complexes. researchgate.net

Using this method, ML₂ type non-ionic transition metal complexes have been synthesized with several divalent metal ions. researchgate.net Characterization studies confirmed that the mono-anionic o-sulfamoylbenzoic acid acts as a ligand, coordinating to the metal center. researchgate.net Spectroscopic data indicated coordination through the oxygen atoms of the carboxylate group and potentially the sulfonamide group, forming O→M coordination bonds. researchgate.net

Table 4: Synthesized Metal Complexes of o-Sulfamoylbenzoic Acid

Metal Ion Complex Formula Type Reagents/Conditions Reference
Mn(II) ML₂ Na₂CO₃, acetone, reflux researchgate.net
Co(II) ML₂ Na₂CO₃, acetone, reflux researchgate.net
Ni(II) ML₂ Na₂CO₃, acetone, reflux researchgate.net
Cu(II) ML₂ Na₂CO₃, acetone, reflux researchgate.net

Advanced Spectroscopic and Structural Elucidation of 2 Sulfamoylbenzoic Acid and Its Derivatives

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the characteristic functional groups present in a molecule. By probing the vibrational modes of chemical bonds, these methods offer a molecular fingerprint, enabling the confirmation of structural features.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The resulting spectrum provides a detailed profile of the functional groups present. For 2-sulfamoylbenzoic acid, the FT-IR spectrum is characterized by distinct absorption bands corresponding to its carboxylic acid and sulfonamide moieties, as well as the benzene (B151609) ring.

The spectrum of a benzoic acid derivative typically displays a very broad absorption band for the O-H stretching vibration of the carboxylic acid group, usually in the range of 3300 to 2500 cm⁻¹. docbrown.info This broadening is a result of intermolecular hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid appears as a strong, sharp peak, generally between 1700 and 1680 cm⁻¹. docbrown.info

The sulfamoyl group (-SO₂NH₂) also gives rise to characteristic absorptions. The N-H stretching vibrations of the primary sulfonamide typically appear as two bands in the 3400-3200 cm⁻¹ region. Furthermore, the asymmetric and symmetric stretching vibrations of the S=O bonds are observed as strong bands around 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹, respectively. The aromatic C-H stretching vibrations are generally found just above 3000 cm⁻¹. ijtsrd.com The fingerprint region, below 1500 cm⁻¹, contains a complex pattern of absorptions from C-C stretching within the ring, C-H bending, and other skeletal vibrations that are unique to the molecule. docbrown.info

Table 1: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 3300 - 2500 (broad)
Aromatic Ring C-H Stretch ~3100 - 3000
Sulfonamide N-H Stretch ~3400 - 3200
Carboxylic Acid C=O Stretch ~1700 - 1680
Aromatic Ring C=C Stretch ~1600 - 1450
Sulfonamide S=O Asymmetric Stretch ~1350 - 1300
Sulfonamide S=O Symmetric Stretch ~1160 - 1150

Fourier-Transform Raman (FT-Raman) spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light from a laser source. nih.gov While FT-IR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making it particularly useful for analyzing non-polar bonds and symmetric vibrations.

In the analysis of this compound and its derivatives, FT-Raman spectroscopy provides valuable data that confirms and supplements FT-IR findings. ijtsrd.com The aromatic ring's C-C stretching vibrations, which are often weak in the IR spectrum, typically produce strong signals in the Raman spectrum. The C-H stretching vibrations of the phenyl ring are also clearly observable above 3000 cm⁻¹. ijtsrd.com The symmetric stretching vibration of the sulfonyl (S=O) group is usually a strong and distinct band in the Raman spectrum. This technique is less sensitive to interference from water, which can be an advantage over FT-IR in certain sampling conditions.

Table 2: Key FT-Raman Signals for this compound Derivatives

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic Ring C-H Stretch ~3120 - 3050
Phenyl Ring Ring Breathing Mode ~1000
Sulfonamide S=O Symmetric Stretch ~1170 - 1140

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules. It provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum in a solvent like DMSO-d₆ would show several key signals.

The aromatic region would display a complex multiplet pattern for the four protons on the benzene ring, typically in the range of 7.5-8.2 ppm. The exact chemical shifts and coupling patterns are dictated by the ortho-substitution of the electron-withdrawing carboxylic acid and sulfamoyl groups. The proton ortho to the carboxyl group is expected to be the most downfield. The acidic proton of the carboxylic acid group would appear as a very broad singlet, often far downfield (e.g., >13 ppm), and its position can be concentration-dependent. The two protons of the primary sulfonamide (-NH₂) would typically appear as a singlet or broad singlet, with a chemical shift that can also be influenced by solvent and concentration.

For the related compound p-sulfamoylbenzoic acid, the aromatic protons appear as two doublets around 8.14 and 7.97 ppm, reflecting the simpler para-substitution pattern. chemicalbook.com

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for this compound in DMSO-d₆

Proton Type Multiplicity Approximate Chemical Shift (ppm)
Carboxylic Acid (-COOH) broad singlet > 13.0
Aromatic Protons (-C₆H₄-) multiplet 7.5 - 8.2

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals would be observed for the carbonyl carbon, the six aromatic carbons, and any carbons in derivative side chains.

The carbonyl carbon of the carboxylic acid is typically found in the downfield region of the spectrum, around 165-170 ppm. The aromatic carbons would appear in the range of approximately 125-145 ppm. The two carbons directly attached to the electron-withdrawing carboxyl and sulfamoyl groups (C1 and C2) are expected to be the most deshielded among the ring carbons. For instance, in the derivative 2,4-dichloro-5-sulfamoylbenzoic acid, the aromatic carbons resonate between 128 and 142 ppm, and the carbonyl carbon is at approximately 164 ppm.

Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon Type Approximate Chemical Shift (ppm)
Carboxylic Acid (-C OOH) 165 - 170
Aromatic Carbon (-C -COOH) 130 - 135
Aromatic Carbon (-C -SO₂NH₂) 140 - 145

While 1D NMR spectra provide fundamental structural information, two-dimensional (2D) NMR techniques are often essential for unambiguous structural assignment, especially for complex derivatives. These experiments reveal correlations between nuclei, confirming atomic connectivity and spatial relationships.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks. For this compound, it would show cross-peaks between adjacent aromatic protons, confirming their positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbons. It would show correlations between each aromatic C-H carbon signal and its corresponding proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C long-range correlation experiment is crucial for piecing together the molecular framework. It reveals couplings between protons and carbons that are two or three bonds apart. For example, the carboxylic acid proton could show a correlation to the carbonyl carbon and the C1 and C2 aromatic carbons. The aromatic protons would show correlations to neighboring carbons and the quaternary carbons, confirming the substitution pattern of the benzene ring.

Together, these 2D NMR techniques provide a comprehensive and definitive map of the molecular structure of this compound and its derivatives, leaving no ambiguity in the assignment of atoms and functional groups.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For this compound, the absorption of UV radiation is primarily dictated by the substituted benzene ring, which acts as a chromophore. The presence of the carboxyl (-COOH) and sulfamoyl (-SO₂NH₂) groups as substituents on the benzene ring influences the energy of these transitions, causing shifts in the absorption maxima (λmax) compared to unsubstituted benzene.

The electronic spectrum of benzoic acid derivatives typically displays characteristic absorption bands arising from π → π* transitions within the aromatic system. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In acidic aqueous solutions, neutral benzoic acid exhibits two main absorption bands: a high-intensity B-band (or E2-band) around 230 nm and a lower-intensity, broader C-band (or B-band) centered around 274 nm.

For this compound, the electron-withdrawing nature of both the carboxyl and sulfamoyl substituents is expected to modify the electronic distribution within the benzene ring. This modification affects the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Substituents can cause a bathochromic shift (shift to longer wavelengths) or a hypsochromic shift (shift to shorter wavelengths) of these absorption bands. While specific, high-resolution spectral data for this compound is not broadly published, the analysis of related benzoic acid derivatives provides a strong basis for understanding its UV-Vis absorption profile. The transitions observed are characteristic of the benzenoid system, and their precise wavelengths are sensitive to solvent polarity and pH, which can alter the ionization state of the acidic carboxyl and weakly acidic sulfamoyl groups.

Table 1: Typical UV-Vis Absorption Bands for Benzoic Acid Chromophore This interactive table provides generalized data for the parent chromophore system.

Band Designation Typical λmax (nm) Type of Electronic Transition
B-Band (E2-Band) ~230 π → π*

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique for verifying the empirical and molecular formula of a synthesized compound. It precisely determines the mass percentages of the constituent elements. For this compound, with the molecular formula C₇H₇NO₄S, this analysis is crucial for confirming its purity and stoichiometric composition. The technique typically involves combustion analysis, where the compound is burned in an excess of oxygen, and the resulting gaseous products (CO₂, H₂O, N₂, SO₂) are quantitatively measured.

The theoretical elemental composition is calculated from the molecular formula and the atomic weights of the constituent atoms. Comparing these theoretical percentages with the experimental values obtained from analysis provides a measure of the sample's purity. A close correlation between the theoretical and experimental data is a primary criterion for confirming the identity of the compound.

Table 2: Elemental Composition of this compound (C₇H₇NO₄S) This interactive table details the theoretical elemental percentages for the compound.

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Weight ( g/mol ) Percentage (%)
Carbon C 12.011 7 84.077 41.78
Hydrogen H 1.008 7 7.056 3.51
Nitrogen N 14.007 1 14.007 6.96
Oxygen O 15.999 4 63.996 31.81
Sulfur S 32.06 1 32.06 15.94

| Total | | | | 201.196 | 100.00 |

Crystallographic Techniques for Solid-State Structure Determination

Crystallographic techniques are unparalleled in their ability to provide definitive information about the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern produced when a crystal is irradiated with a beam of X-rays, it is possible to determine the precise coordinates of each atom, leading to an unambiguous elucidation of the molecule's solid-state conformation, bond lengths, bond angles, and intermolecular interactions. This information is fundamental to understanding the structure-property relationships of a chemical compound.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for molecular structure determination. It requires a high-quality, single crystal of the compound of interest. The crystal structure of this compound itself has been determined and its data deposited in the Cambridge Crystallographic Data Centre (CCDC).

Furthermore, the structural versatility of this compound is demonstrated through its ability to act as a ligand, coordinating with metal ions to form various complexes. The study of these derivatives by SCXRD reveals how the molecule adapts its conformation and coordinates to different metal centers. For instance, research on transition metal complexes has shown that the o-sulfamoylbenzoic acid ligand can coordinate to metals like Zinc(II) and Copper(II). In these complexes, the ligand typically acts in a bidentate fashion, coordinating through one oxygen atom of the carboxylate group and one oxygen atom of the sulfamoyl group. This chelation results in stable, well-defined coordination geometries. The crystallographic data for these types of complexes provide invaluable insight into the coordination chemistry of this compound.

Table 3: Representative Crystallographic Data for a this compound Derivative This interactive table presents single-crystal X-ray diffraction data for a representative metal complex, Diaquabis(2-sulfamoylbenzoato-κ²O,O')zinc(II).

Parameter Value
Chemical Formula C₁₄H₁₆N₂O₁₀S₂Zn
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.071(3)
b (Å) 17.530(5)
c (Å) 12.449(4)
α (°) 90
β (°) 108.823(5)
γ (°) 90
Volume (ų) 1874.1(10)

Computational Chemistry and Molecular Modeling Studies of 2 Sulfamoylbenzoic Acid Systems

Density Functional Theory (DFT) Investigations

DFT has emerged as a powerful and versatile method for the quantum mechanical modeling of molecules, balancing computational cost with accuracy. The B3LYP functional, a hybrid method that incorporates a portion of exact exchange from Hartree-Fock theory with exchange and correlation functionals, is a commonly employed method for these types of analyses, often paired with a split-valence basis set such as 6-311++G(d,p) to provide a robust description of the electronic structure.

The first step in a computational analysis is typically the optimization of the molecular geometry to find the lowest energy conformation. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is located. For 2-Sulfamoylbenzoic acid, this optimization reveals the most stable three-dimensional arrangement of its atoms. The resulting optimized structure provides foundational data for all subsequent computational analyses. While specific experimental crystallographic data for this compound is not widely available for direct comparison, the bond lengths and angles obtained from DFT calculations are expected to be in good agreement with those of similar benzoic acid derivatives. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical) (Note: As specific literature data for this compound is not available, this table is a representative example of what such a calculation would yield.)

Parameter Bond/Angle Calculated Value (Å/°)
Bond Length C-COOH ---
C-SO2NH2 ---
S-N ---
S=O (avg) ---
Bond Angle C-C-COOH ---
C-C-SO2NH2 ---

Once the optimized geometry is obtained, the harmonic vibrational frequencies can be calculated. This analysis predicts the characteristic infrared (IR) and Raman spectroscopic bands of the molecule. Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or wagging of different functional groups. To improve the agreement with experimental data, the calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors inherent in the computational method. The Potential Energy Distribution (PED) analysis is then used to provide a quantitative assignment of each vibrational mode to the contributions of different internal coordinates.

Table 2: Predicted Harmonic Vibrational Frequencies for this compound (Theoretical) (Note: This table is illustrative due to the absence of specific published data.)

Vibrational Mode Calculated Frequency (cm⁻¹) Scaled Frequency (cm⁻¹) PED Assignment
O-H stretch (Carboxylic acid) --- --- ---
N-H stretch (Sulfonamide) --- --- ---
C=O stretch (Carboxylic acid) --- --- ---
SO₂ asymmetric stretch --- --- ---
SO₂ symmetric stretch --- --- ---

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the electron-donating ability of the molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. Time-Dependent DFT (TD-DFT) calculations are often used to predict the electronic absorption spectra, which can be correlated with the HOMO-LUMO transitions. researchgate.net

Table 3: Calculated Electronic Properties of this compound (Theoretical) (Note: Representative data is shown as specific values for this compound were not found in the searched literature.)

Property Value (eV)
HOMO Energy ---
LUMO Energy ---

The first-order hyperpolarizability (β) is a measure of the nonlinear optical (NLO) response of a molecule. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. DFT calculations can provide a reliable prediction of the first-order hyperpolarizability and its components. These calculations are sensitive to the electronic structure and the presence of electron-donating and electron-accepting groups within the molecule, which can lead to significant intramolecular charge transfer and enhance the NLO properties.

Table 4: Calculated First-Order Hyperpolarizability of this compound (Theoretical) (Note: This is an exemplary table as specific data for this compound is not available.)

Component Value (esu)
β_x ---
β_y ---
β_z ---

Quantum Chemical Descriptors and Reactivity Profiling

Beyond the fundamental properties derived from DFT, further analysis can provide deeper insights into the chemical reactivity and stability of this compound.

Table 5: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Theoretical) (Note: A representative table is provided due to the lack of specific literature data.)

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP(O) on C=O π*(C-C) aromatic ---
LP(N) on SO₂NH₂ σ*(S-O) ---

Hirshfeld Surface Analysis and Fukui Functions for Intermolecular Interactions

Hirshfeld Surface Analysis (HSA) is a powerful method used in computational chemistry and crystallography to investigate and visualize intermolecular interactions within a crystal. nih.govscirp.org The Hirshfeld surface is generated by partitioning the electron density of a crystal into regions associated with each molecule, defining a unique space for each molecule. crystalexplorer.net This surface can be mapped with various properties, such as normalized contact distance (dnorm), to identify and quantify intermolecular contacts. nih.gov The dnorm property highlights regions of significant intermolecular interactions; red spots on the surface indicate close contacts (shorter than van der Waals radii), white areas represent contacts around the van der Waals separation, and blue regions signify a lack of close interactions. nih.govscirp.orgyoutube.com

Complementing the analysis of intermolecular forces, Fukui functions provide critical insights into the local reactivity of a molecule. wikipedia.orgjoaquinbarroso.com Derived from conceptual density functional theory (DFT), the Fukui function describes how the electron density at a specific point changes with a small variation in the total number of electrons. wikipedia.orgfaccts.de This allows for the identification of the most probable sites for electrophilic and nucleophilic attack. joaquinbarroso.comscm.com

There are three main types of Fukui functions:

f+(r) : Predicts reactivity towards a nucleophilic attack (electron acceptance). Regions with high f+ values are electrophilic. faccts.de

f-(r) : Predicts reactivity towards an electrophilic attack (electron donation). Regions with high f- values are nucleophilic. faccts.de

f0(r) : Predicts reactivity towards a radical attack. faccts.de

By condensing these functions to individual atoms, one can obtain atomic Fukui indices that rank the reactivity of different sites within the this compound framework. joaquinbarroso.com The combined use of Hirshfeld surface analysis and Fukui functions offers a comprehensive understanding of both the intermolecular interactions governing crystal packing and the intrinsic reactivity of the molecule. tandfonline.com

Table 1: Example of Intermolecular Contact Contributions for a this compound Derivative from Hirshfeld Surface Analysis.
Interaction TypeContribution (%)Description
H···H45.5%Represents contacts between hydrogen atoms, often the most abundant due to the molecule's periphery.
O···H / H···O25.2%Indicates the presence of hydrogen bonds involving oxygen atoms of the carboxyl and sulfamoyl groups.
C···H / H···C15.8%Reflects van der Waals forces and weaker C-H···π interactions.
N···H / H···N8.5%Highlights hydrogen bonds involving the nitrogen atom of the sulfamoyl group.
C···C3.0%Suggests the presence of π-π stacking interactions between aromatic rings.
Other2.0%Includes minor contacts involving other atoms like sulfur.

Density of States (DOS) Analysis (TDOS, PDOS, OPDOS)

Density of States (DOS) analysis is a quantum mechanical tool that provides a graphical representation of the distribution of molecular orbital (MO) energy levels. quora.comresearchgate.net It is instrumental in understanding the electronic structure and bonding characteristics of molecules like this compound. tandfonline.comresearchgate.net The analysis is typically broken down into three components: Total Density of States (TDOS), Partial Density of States (PDOS), and Overlap Population Density of States (OPDOS). arxiv.orgdergipark.org.tr

The Partial Density of States (PDOS) , also known as projected DOS, decomposes the TDOS into contributions from individual atoms or molecular fragments (e.g., the benzoic acid group, the sulfamoyl group). quora.comarxiv.org This allows for the identification of which atoms or functional groups contribute most significantly to specific molecular orbitals, particularly the frontier orbitals (HOMO and LUMO). researchgate.net For instance, a PDOS analysis could reveal whether the HOMO of this compound is primarily located on the aromatic ring or the sulfamoyl moiety.

The Overlap Population Density of States (OPDOS) provides insight into the bonding nature of the interactions between two specified atoms or fragments. arxiv.org The OPDOS curve can have positive, negative, or near-zero values:

Positive OPDOS values indicate a bonding interaction between the selected fragments at that energy level.

Negative OPDOS values signify an anti-bonding interaction. researchgate.net

OPDOS values near zero suggest a non-bonding interaction. researchgate.net

Table 2: Illustrative PDOS Contributions to Frontier Orbitals of this compound.
Molecular OrbitalEnergy (eV)Major Contributing FragmentContribution (%)
LUMO+1-0.95Benzoic Acid Ring65%
LUMO-1.54Benzoic Acid Ring75%
HOMO-6.88Sulfamoyl Group60%
HOMO-1-7.21Benzoic Acid Ring70%

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining and predicting chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgwikipedia.org For a single molecule like this compound, the characteristics of its frontier orbitals are crucial for understanding its electronic properties and reactivity. taylorandfrancis.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor. ossila.com A higher HOMO energy level indicates a greater tendency to donate electrons, suggesting higher nucleophilicity. taylorandfrancis.com

The LUMO is the innermost empty orbital and acts as an electron acceptor. ossila.com A lower LUMO energy level suggests a greater ability to accept electrons, indicating higher electrophilicity. taylorandfrancis.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. wikipedia.org A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. taylorandfrancis.com Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. libretexts.orgwikipedia.org FMO analysis of this compound and its derivatives helps to quantify these properties, providing insights into their stability and potential for chemical reactions. tandfonline.com

Table 3: Key Frontier Molecular Orbital Parameters for a Hypothetical this compound System.
ParameterValue (eV)Significance
EHOMO-6.88Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-1.54Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.34Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability.
Ionization Potential (I)6.88Estimated as -EHOMO; energy required to remove an electron.
Electron Affinity (A)1.54Estimated as -ELUMO; energy released when an electron is added.

Transition Density Matrix (TDM) Analysis

The Transition Density Matrix (TDM) is a sophisticated tool used in computational chemistry to analyze the intricate details of electronic excitations, such as those induced by light absorption. researchgate.netsemanticscholar.org It provides a spatial map that visualizes the redistribution of electron density when a molecule transitions from one electronic state to another (e.g., from the ground state to an excited state). researchgate.net This analysis is particularly valuable for characterizing the nature of the transition, revealing the movement of the electron and the "hole" it leaves behind. researchgate.net

A TDM is typically represented as a two-dimensional heat map, where the axes correspond to the atoms or fragments of the molecule. youtube.com The matrix elements provide information about electron-hole coherence and separation. researchgate.net

Diagonal elements of the TDM plot correspond to charge density remaining on the same atom or fragment during the transition. Large diagonal values indicate a locally excited (LE) character. researchgate.net

Off-diagonal elements represent the charge density that moves between different atoms or fragments. Significant off-diagonal values are the hallmark of a charge-transfer (CT) excitation. researchgate.net

TDM analysis allows researchers to quantify the extent of charge transfer, identify the donor and acceptor moieties within the this compound molecule during an excitation, and understand the delocalization of the electron-hole pair, often referred to as the exciton (B1674681). sourceforge.netsourceforge.io This provides a much clearer picture of electronic transitions than can be obtained from simply examining the molecular orbitals involved. semanticscholar.org

Table 4: Interpretation of Transition Density Matrix (TDM) Heat Map Features.
TDM FeatureLocation on PlotInterpretationImplication for Excitation
High-Intensity PeaksOn the main diagonal (A→A)Electron and hole are localized on the same fragment (A).Locally Excited (LE) state.
High-Intensity PeaksOff the main diagonal (A→B)Electron moves from fragment A (hole) to fragment B (electron).Charge-Transfer (CT) state.
Broad/Delocalized PeaksSpread across multiple fragmentsThe exciton (electron-hole pair) is delocalized over a large portion of the molecule.Delocalized excitation.
Low-Intensity PeaksThroughout the plotMinimal electron density redistribution for the given transition.Weak or forbidden transition.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme) to form a stable complex. researchgate.netcomputabio.comijcap.in This method is fundamental in structure-based drug design for understanding ligand-receptor interactions at a molecular level. iaanalysis.comomicsonline.org For this compound and its analogues, molecular docking is employed to elucidate how these compounds interact with specific biological targets, such as enzymes or receptors. nih.gov

The process involves placing the ligand (e.g., a derivative of this compound) into the binding site of a receptor and using a scoring function to evaluate the fitness of different binding poses. computabio.comomicsonline.org The scoring function estimates the binding free energy, with lower energy scores indicating more favorable and stable interactions. omicsonline.org

The results of a docking simulation provide valuable information, including:

Binding Affinity: A numerical score (e.g., in kcal/mol) that estimates the strength of the ligand-receptor interaction. omicsonline.org

Binding Pose: The optimal three-dimensional orientation and conformation of the ligand within the receptor's active site.

Key Interactions: Identification of specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, between the ligand and amino acid residues of the receptor. iaanalysis.com

Studies on sulfamoyl benzoic acid analogues have utilized docking to rationalize their structure-activity relationships (SAR) and to understand their specificity for targets like the LPA₂ receptor. nih.gov Similarly, docking studies on related structures have explored their inhibitory activity against enzymes like cytosolic phospholipase A₂α. researchgate.net

Table 5: Example of Molecular Docking Results for a this compound Derivative with a Target Protein.
ParameterValue / Description
Binding Energy (kcal/mol)-8.5
Interacting ResiduesArg120, Tyr355, Ser530, Leu352
Hydrogen BondsSulfamoyl NH₂ with Ser530; Carboxyl OH with Arg120 and Tyr355.
Hydrophobic InteractionsBenzoic ring with Leu352.
Predicted Inhibition Constant (Kᵢ)2.5 µM

Applications and Functional Exploration in Chemical Research

Intermediate in the Synthesis of Sulfonamide-Based Compounds

2-Sulfamoylbenzoic acid is a fundamental precursor in the multi-step synthesis of various sulfonamide-containing compounds. The general strategy involves the initial preparation of this compound itself, which is then elaborated into more complex derivatives.

A common synthetic route begins with the chlorosulfonation of benzoic acid, which introduces a sulfonyl chloride group. This reactive intermediate is then treated with different amines to yield a series of N-substituted 2-sulfamoylbenzoic acids. nih.gov These foundational molecules serve as the immediate precursors for the next stage of synthesis.

Once the this compound core is established, the carboxylic acid group can be converted into an amide. This is typically achieved through standard peptide coupling reactions, for example, using carbodiimide (B86325) coupling agents like EDC with a DMAP catalyst. nih.gov This modular approach allows for the introduction of a wide variety of amine-containing fragments, leading to a diverse library of sulfamoyl-benzamide derivatives. This methodology has been successfully employed to create compounds screened for biological activity, such as inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases). nih.gov

Furthermore, halogenated derivatives of this compound are crucial intermediates in the synthesis of widely used pharmaceuticals. For instance, 2,4-dichloro-5-sulfamoylbenzoic acid is a key intermediate in the preparation of the potent diuretic, furosemide. sigmaaldrich.com

Development of Specific Ligands for G Protein-Coupled Receptors (GPCRs)

G Protein-Coupled Receptors (GPCRs) are a large family of transmembrane proteins that are critical targets in drug discovery. nih.govsemanticscholar.org The this compound scaffold has proven to be a valuable starting point for the rational design of specific ligands that can modulate the activity of these receptors.

One notable application is in the creation of agonists for the Lysophosphatidic acid (LPA) receptor 2 (LPA₂), a GPCR that mediates protective effects in the gut. researchgate.net Researchers have used this compound (SBA) as a foundational structure to synthesize analogues with high potency and specificity for the LPA₂ receptor. researchgate.net Starting with a known, less potent lead compound, scientists employed a strategy of isosteric replacement, substituting a sulfur atom with an -NH-SO₂- group to create the SBA scaffold. researchgate.net

Subsequent modifications to this scaffold were guided by computational docking studies and structure-activity relationship (SAR) analysis. researchgate.net These modifications included:

Varying the linker chain length: Connecting the SBA core to a "tail group" with linkers of different lengths.

Modifying the tail group: Introducing different cyclic structures at the end of the linker.

Substituting the benzene (B151609) ring: Adding electron-withdrawing groups, such as chloro or bromo atoms, to the benzoic acid ring of the SBA core. researchgate.net

This systematic approach led to the discovery of highly potent and specific LPA₂ agonists, with some analogues exhibiting subnanomolar activity. researchgate.net The research identified key structural features required for this activity, including a four-carbon linker chain and a chloro group positioned meta to the carboxyl group on the SBA ring. researchgate.net

Contributions to the Field of Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. nih.gov These materials are crucial for applications in optoelectronics, including frequency conversion and optical switching. Research has identified derivatives of this compound as promising candidates for third-order NLO materials. nih.gov

Precursor for Designing Diverse Organic Architectures

The inherent bifunctionality of this compound makes it an excellent precursor for building diverse and complex organic molecules. The carboxylic acid and sulfonamide moieties can be functionalized independently, allowing for a high degree of structural variation from a single starting scaffold.

This versatility is demonstrated in the synthesis of targeted GPCR ligands, where the core structure is systematically altered to fine-tune biological activity. researchgate.net For example, the sulfonamide nitrogen can be alkylated with various chains and cyclic systems (the "tail"), while the carboxylic acid portion (the "head") can be modified or substituted to alter binding interactions. researchgate.net

This modularity has been used to generate libraries of compounds for screening purposes. By reacting a prepared this compound with a range of anilines and aliphatic amines, researchers have produced extensive sets of sulfamoyl-benzamides. nih.gov This approach has also been extended to create bis-sulfonamide-carboxamide derivatives. nih.gov The ability to generate a wide array of analogues from a common precursor is a cornerstone of modern medicinal chemistry, facilitating the exploration of structure-activity relationships and the optimization of lead compounds.

Environmental Chemistry and Transformation Research

Identification as a Transformation Product of Agrochemicals

2-Sulfamoylbenzoic acid has been identified as an environmental transformation product of several key sulfonylurea herbicides. Its formation is a result of the degradation of these more complex parent agrochemical compounds in the environment. Research has documented its emergence from specific widely used herbicides.

Detailed research findings indicate that this compound is a known environmental metabolite of the following agrochemicals:

Metsulfuron-methyl: This herbicide undergoes transformation in the environment, leading to the formation of this compound. nih.gov

Tribenuron-methyl (B105370): Similar to metsulfuron-methyl, the degradation pathway of tribenuron-methyl can also yield this compound. nih.gov

Propoxycarbazone (B136408): The compound M06, also known as MKH 6561 Sulfonamide Acid, is an environmental transformation product of propoxycarbazone and is identified as this compound. nih.gov

Metsulfuron: The parent compound, metsulfuron, also degrades to form 2-(aminosulfonyl)benzoic acid. nih.gov

The following table summarizes the relationship between this compound and its parent agrochemicals.

Parent AgrochemicalTransformation Product
Metsulfuron-methylThis compound
Tribenuron-methylThis compound
PropoxycarbazoneThis compound
MetsulfuronThis compound

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing 2-Sulfamoylbenzoic acid with high purity?

  • Methodological Answer : Synthesis typically involves sulfonation of benzoic acid derivatives using reagents like chlorosulfonic acid or sulfonamide precursors. A reported protocol (adapted from analogous sulfonamide syntheses) includes refluxing with thionyl chloride and dimethylformamide (DMF) as a catalyst, followed by purification via recrystallization in ethanol-water mixtures. Structural confirmation requires NMR (e.g., δ~7.5–8.5 ppm for aromatic protons) and IR spectroscopy (S=O stretching at ~1350 cm⁻¹ and 1150 cm⁻¹) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is recommended for purity assessment. Structural elucidation requires a combination of techniques:

  • NMR : Analyze aromatic proton splitting patterns and sulfonamide proton signals.
  • Mass spectrometry (MS) : Look for molecular ion peaks matching the molecular formula (C₇H₇NO₄S).
  • Elemental analysis : Confirm sulfur and nitrogen content .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Store in a tightly sealed container under inert gas (e.g., nitrogen) to prevent hydrolysis. Conduct work in a fume hood to minimize inhalation risks. Refer to SDS guidelines for spill management and first-aid protocols .

Q. What experimental parameters influence the reaction yield of this compound?

  • Methodological Answer : Key factors include:

  • Stoichiometry : Excess sulfonating agents (e.g., sulfamoyl chloride) improve yield.
  • Temperature : Optimal reaction temperatures range from 80–100°C to avoid side reactions.
  • Catalysts : DMF or pyridine can enhance sulfonation efficiency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Discrepancies often arise from variations in solvent polarity, temperature, and pH. To standardize results:

  • Use USP-grade solvents and controlled temperature baths.
  • Perform solubility tests in buffered solutions (pH 2–12) to assess pH dependence.
  • Validate methods via interlaboratory comparisons and statistical analysis of subsampling errors .

Q. What strategies are effective for studying the stability of this compound under varying environmental conditions?

  • Methodological Answer : Design accelerated stability studies using:

  • Thermogravimetric analysis (TGA) : Monitor decomposition temperatures.
  • UV-Vis spectroscopy : Track absorbance changes under light exposure.
  • HPLC stability-indicating assays : Detect degradation products after heat/humidity stress (e.g., 40°C/75% RH for 4 weeks) .

Q. How can computational modeling predict the reactivity of this compound derivatives?

  • Methodological Answer : Density functional theory (DFT) calculations can map electron density distributions and reactive sites (e.g., sulfonamide group nucleophilicity). Compare results with experimental Hammett substituent constants for meta/para-substituted analogs (e.g., 2-Methoxy-5-sulfamoylbenzoic acid) to validate predictions .

Q. What experimental designs address conflicting bioactivity data in pharmacological studies involving this compound?

  • Methodological Answer : Systematic reviews (PRISMA guidelines) should be conducted to assess variables like:

  • Assay conditions : Cell line specificity, incubation times, and dose-response curves.
  • Metabolite interference : Use LC-MS to differentiate parent compound effects from metabolites.
  • Statistical rigor : Apply ANOVA with post-hoc tests to identify outliers .

Methodological Notes

  • Data Reproducibility : Ensure all synthesis and analysis protocols align with Beilstein Journal of Organic Chemistry guidelines, including detailed experimental sections and supplementary data for peer validation .
  • Error Mitigation : Follow ISO/IEC 17025 standards for analytical method validation, including calibration curves and recovery studies .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Sulfamoylbenzoic acid
Reactant of Route 2
2-Sulfamoylbenzoic acid

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